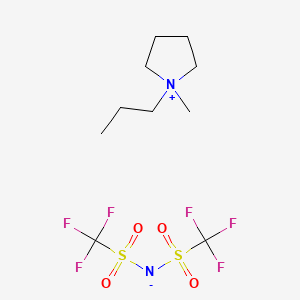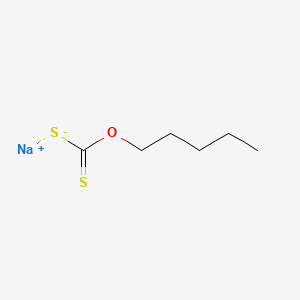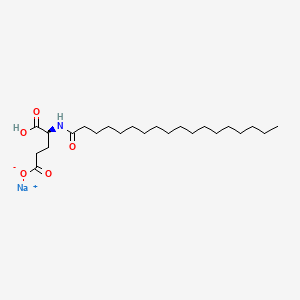
3-メチル-1H-インダゾール-5-カルボニトリル
概要
説明
3-Methyl-1H-indazole-5-carbonitrile is a chemical compound with the molecular formula C9H7N3 and a molecular weight of 157.17 . It is a white to off-white powder or crystals .
Synthesis Analysis
The synthesis of 1H-indazoles, such as 3-Methyl-1H-indazole-5-carbonitrile, has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The InChI code for 3-Methyl-1H-indazole-5-carbonitrile is 1S/C9H7N3/c1-6-8-4-7(5-10)2-3-9(8)12-11-6/h2-4H,1H3,(H,11,12) .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . Much effort has been spent in recent years to develop synthetic approaches to indazoles .Physical And Chemical Properties Analysis
3-Methyl-1H-indazole-5-carbonitrile is a white to off-white powder or crystals . The storage temperature is room temperature .科学的研究の応用
3-メチル-1H-インダゾール-5-カルボニトリルの用途分析
抗増殖活性: 3-メチル-1H-インダゾール-5-カルボニトリルのような誘導体を含むインダゾールは、様々な腫瘍細胞株に対して抗増殖活性を示すことが観察されています。 これは、特に細胞の増殖を阻害し、G0–G1期で細胞周期を停止させることができる新しい治療薬を特定することにおいて、癌研究における潜在的な用途を示唆しています .
抗炎症効果: インダゾール誘導体は、インドメタシンなどの標準的な薬剤と比較して、有意な抗炎症効果を示しています。 これは、新しい抗炎症薬の開発または分子レベルでの炎症過程の研究におけるそれらの使用を示唆しています .
合成アプローチ: この化合物の構造は、新しい薬剤の開発において医薬品化学において重要な様々な合成戦略に適しています。 インダゾールの合成に関する研究は、医薬品のより効率的な生産方法につながる可能性があります .
化学的性質と入手可能性: CAS番号やSigma-Aldrichなどのサプライヤーからの入手可能性など、3-メチル-1H-インダゾール-5-カルボニトリルの特定の化学的性質は、研究者が自分の研究でこの化合物を使用しようとする際に不可欠です .
関連化合物の治療可能性: 3-メチル-1H-インダゾール-5-カルボニトリルとは直接関係していませんが、イミダゾール含有化合物の治療可能性は、インダゾールが属するヘテロ環部分のより広いカテゴリーへの洞察を提供します。 これは、潜在的な医療用途を持つ同様の化合物に関する研究を導くことができます .
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary targets of 3-Methyl-1H-indazole-5-carbonitrile It’s known that indazole derivatives, which include 3-methyl-1h-indazole-5-carbonitrile, have been found to bind with high affinity to multiple receptors . These compounds have shown a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, and other activities .
Mode of Action
The exact mode of action of 3-Methyl-1H-indazole-5-carbonitrile Indazole derivatives have been found to inhibit, regulate, and/or modulate certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . This plays a role in the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
The specific biochemical pathways affected by 3-Methyl-1H-indazole-5-carbonitrile Indazole derivatives have been found to possess various biological activities, indicating that they likely affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Methyl-1H-indazole-5-carbonitrile Indazole derivatives have been found to possess various biological activities, indicating that they likely have multiple molecular and cellular effects .
生化学分析
Biochemical Properties
3-Methyl-1H-indazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, 3-Methyl-1H-indazole-5-carbonitrile can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of 3-Methyl-1H-indazole-5-carbonitrile on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, 3-Methyl-1H-indazole-5-carbonitrile affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, 3-Methyl-1H-indazole-5-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, 3-Methyl-1H-indazole-5-carbonitrile can modulate gene expression by interacting with transcription factors, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1H-indazole-5-carbonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-1H-indazole-5-carbonitrile remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may have different biological activities, which can affect the overall outcome of experiments .
Dosage Effects in Animal Models
The effects of 3-Methyl-1H-indazole-5-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including organ damage and altered physiological functions . Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-Methyl-1H-indazole-5-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 3-Methyl-1H-indazole-5-carbonitrile within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins may facilitate its distribution within tissues, affecting its overall bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-Methyl-1H-indazole-5-carbonitrile plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
3-methyl-2H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-8-4-7(5-10)2-3-9(8)12-11-6/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZDSFDKLKSIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629489 | |
| Record name | 3-Methyl-2H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267875-55-8 | |
| Record name | 3-Methyl-2H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1592957.png)

![(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate](/img/structure/B1592959.png)

![4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592963.png)






![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1592977.png)

